molecular formula C18H24N4O2S B3816525 4-ethyl-6-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}pyrimidine

4-ethyl-6-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}pyrimidine

Cat. No. B3816525
M. Wt: 360.5 g/mol
InChI Key: YIPXXLITJUXJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-ethyl-6-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}pyrimidine” is a complex organic compound. It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . This compound is likely to have significant biological activity, given the presence of the pyrimidine ring and the piperazine moiety .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Typically, these compounds are synthesized by reacting a suitable precursor with piperazine in the presence of a base such as potassium carbonate . The reaction is usually carried out in a suitable solvent at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups. The pyrimidine ring and the piperazine moiety are both heterocyclic structures, which can participate in a variety of chemical reactions . The presence of the methylsulfonyl group suggests that this compound may also exhibit significant polarity .


Chemical Reactions Analysis

As a derivative of pyrimidine, this compound is likely to participate in a variety of chemical reactions. The presence of the piperazine moiety could make it a potential candidate for reactions involving nucleophilic substitution or elimination . The methylsulfonyl group could also participate in a variety of reactions, particularly those involving nucleophilic substitution .

Mechanism of Action

While the exact mechanism of action of this compound is not known, it is likely to interact with biological targets in a manner similar to other pyrimidine derivatives . For example, it could potentially interact with DNA or RNA, or it could bind to specific protein targets .

Future Directions

Given the potential biological activity of this compound, it could be a promising candidate for further study. Future research could focus on elucidating its exact mechanism of action, exploring its potential therapeutic applications, and optimizing its synthesis .

properties

IUPAC Name

4-ethyl-6-[4-[(4-methylsulfonylphenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-3-16-12-18(20-14-19-16)22-10-8-21(9-11-22)13-15-4-6-17(7-5-15)25(2,23)24/h4-7,12,14H,3,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPXXLITJUXJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)CC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-6-[4-[(4-methylsulfonylphenyl)methyl]piperazin-1-yl]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-6-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}pyrimidine
Reactant of Route 2
Reactant of Route 2
4-ethyl-6-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}pyrimidine
Reactant of Route 3
Reactant of Route 3
4-ethyl-6-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}pyrimidine
Reactant of Route 4
Reactant of Route 4
4-ethyl-6-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}pyrimidine
Reactant of Route 5
Reactant of Route 5
4-ethyl-6-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}pyrimidine
Reactant of Route 6
Reactant of Route 6
4-ethyl-6-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.